![molecular formula C24H42O6 B14291851 Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol CAS No. 112506-31-7](/img/structure/B14291851.png)
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol is a complex organic compound with a unique structure It consists of an acetic acid moiety attached to a phenyl ring that is substituted with hydroxymethyl and tetra(propan-2-yl) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with isopropyl halides under basic conditions to introduce the propan-2-yl groups. This is followed by the introduction of the hydroxymethyl group through a formylation reaction, typically using formaldehyde and a suitable catalyst. The final step involves the esterification of the phenol derivative with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity. Catalysts such as Lewis acids or bases may be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The acetic acid moiety can be reduced to an alcohol under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, influencing their structure and function. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. Additionally, the acetic acid moiety can participate in acid-base interactions, affecting the local pH and enzyme activity.
類似化合物との比較
Similar Compounds
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(methyl)phenyl]methanol: Similar structure but with methyl groups instead of propan-2-yl groups.
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(ethyl)phenyl]methanol: Similar structure but with ethyl groups instead of propan-2-yl groups.
Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(butan-2-yl)phenyl]methanol: Similar structure but with butan-2-yl groups instead of propan-2-yl groups.
Uniqueness
The presence of propan-2-yl groups in acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol imparts unique steric and electronic properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and butan-2-yl analogs. This uniqueness can be leveraged in various applications, particularly in the design of new materials and pharmaceuticals.
特性
CAS番号 |
112506-31-7 |
|---|---|
分子式 |
C24H42O6 |
分子量 |
426.6 g/mol |
IUPAC名 |
acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2.2C2H4O2/c1-11(2)17-15(9-21)16(10-22)18(12(3)4)20(14(7)8)19(17)13(5)6;2*1-2(3)4/h11-14,21-22H,9-10H2,1-8H3;2*1H3,(H,3,4) |
InChIキー |
GTIROOFQLLPWLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=C(C(=C1CO)CO)C(C)C)C(C)C)C(C)C.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



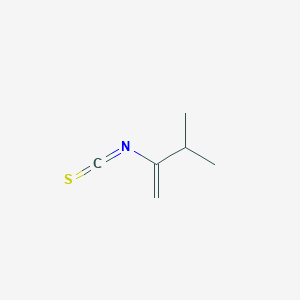
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
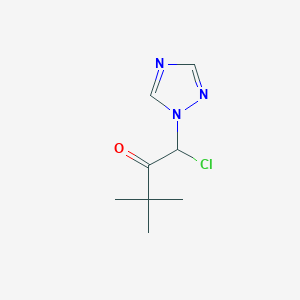
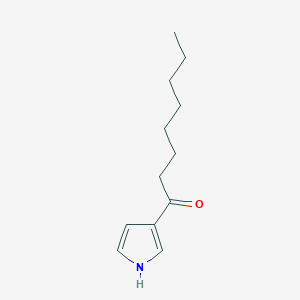

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

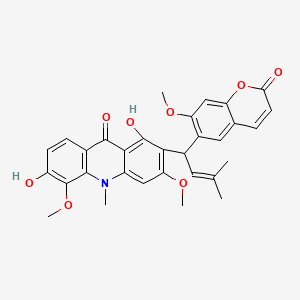
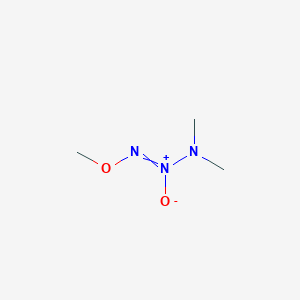
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)


